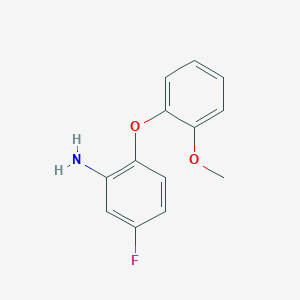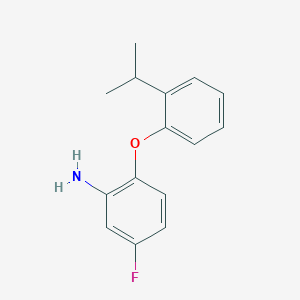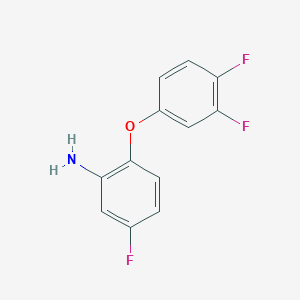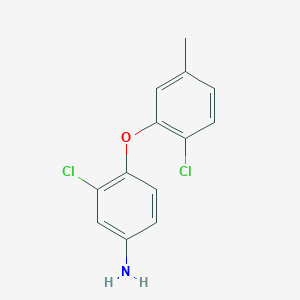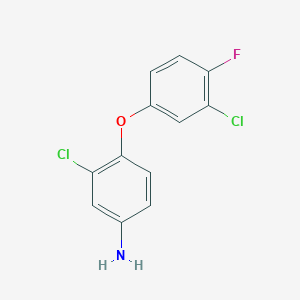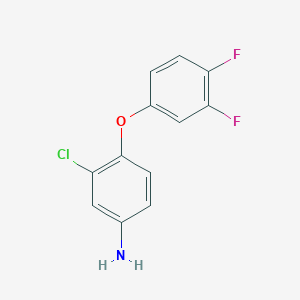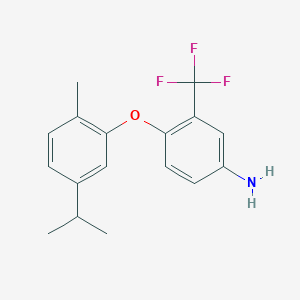
4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline is a structurally complex molecule that incorporates both trifluoromethyl and aniline functionalities. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and synthesis of related trifluoromethyl anilines and their derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of trifluoromethyl anilines often involves strategic functionalization using organometallic reagents. For instance, trifluoromethoxy-substituted anilines can undergo metalation, which is a key step for structural elaboration . This process involves a hydrogen/lithium permutation with site selectivity based on the N-protective group employed. Such methodologies could potentially be adapted for the synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline by choosing appropriate starting materials and protective groups.
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines is influenced by the presence of the trifluoromethyl group, which can affect the electronic properties of the molecule. For example, the introduction of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives can stabilize certain liquid crystalline phases due to their moderately polar nature . This suggests that the trifluoromethyl group in 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline would also impact its electronic properties and potentially its phase behavior.
Chemical Reactions Analysis
The reactivity of trifluoromethyl anilines can be quite diverse. In the context of halogen bonding, aniline derivatives can form complexes that lead to aggregation-induced emission, demonstrating the potential for intermolecular interactions involving the aniline moiety . This indicates that 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline could also participate in such interactions, potentially leading to novel properties or applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are significantly influenced by the trifluoromethyl group. For instance, polyimides synthesized with trifluoromethyl anilide moieties exhibit high glass-transition temperatures, good thermal stability, and low dielectric constants . These properties are indicative of the potential for 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline to contribute to materials with desirable thermal and electronic properties. Additionally, the synthesis of related compounds has been shown to have high yields and little environmental pollution, suggesting that the synthesis of the compound could also be optimized for efficiency and sustainability .
Aplicaciones Científicas De Investigación
1. Isoxazole and Pyrazole Formation
- The reaction of trifluoromethyl-substituted anilines, similar in structure to 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline, with oxime and hydrazone dianions leads to the formation of isoxazole and pyrazole compounds. This process is significant in the synthesis of various heterocyclic compounds (Strekowski & Lin, 1997).
2. Electron Transport Materials
- N-(Nitrofluorenylidene)anilines, synthesized from anilines including trifluoromethyl derivatives, have shown potential as electron transport materials in positive charge electrophotography. These compounds demonstrate good stability and compatibility with other materials, such as polycarbonate (Matsui et al., 1993).
3. Metabolite Synthesis
- The metabolism of certain drugs yields trifluoromethyl aniline derivatives as metabolites. These metabolites are important for toxicological studies, and their synthesis and characterization are crucial for understanding drug metabolism and potential adverse effects (Kenny et al., 2004).
4. Liquid Crystal Properties
- Derivatives of 4-substituted benzylidene aniline, including trifluoromethyl derivatives, have been synthesized and studied for their liquid crystalline properties. These compounds are noted for their stable smectic phases and high orientational order, indicating potential applications in liquid crystal displays (Miyajima et al., 1995).
5. Electrochromic Materials
- Novel donor-acceptor systems using anilines, including trifluoromethyl derivatives, have been developed for electrochromic applications. These materials demonstrate excellent optical contrasts and fast switching speeds, making them suitable for use in near-infrared electrochromic devices (Li et al., 2017).
6. Film Formation in Azobenzene Derivatives
- Trifluoromethyl anilines are used in the synthesis of azobenzene derivatives, which are studied for their monomolecular film formation properties. These compounds have applications in surface science and materials engineering (Yoshino et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCOCFFQULHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



